Cas no 57344-86-2 ((S)-3-Phenylcyclohexanone)
(S)-3-Phenylcyclohexanone Chemical and Physical Properties
Names and Identifiers
-
- (S)-3-Phenylcyclohexanone
- (3S)-3-phenylcyclohexan-1-one
- Cyclohexanone, 3-phenyl-, (3S)-
- CJAUDSQXFVZPTO-NSHDSACASA-N
- (S)-3-PHENYL-CYCLOHEXANONE
- 8429AB
- 8428AB
- FCH1122929
- AX8236689
- P1500
- MFCD08276411
- SCHEMBL714527
- AS-58532
- (S)-3-phenylcyclohexan-1-one
- PD163265
- AKOS015840423
- A869710
- EX-A7802G
- 57344-86-2
- T72643
- CS-0341759
- DTXSID70455740
-
- MDL: MFCD08276411
- Inchi: 1S/C12H14O/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2/t11-/m0/s1
- InChI Key: CJAUDSQXFVZPTO-NSHDSACASA-N
- SMILES: O=C1CCC[C@H](C2C=CC=CC=2)C1
Computed Properties
- Exact Mass: 174.10400
- Monoisotopic Mass: 174.104465066g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 180
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: 2.3
- Topological Polar Surface Area: 17.1
Experimental Properties
- Color/Form: Not determined
- Refractive Index: -20 ° (C=1, CHCl3)
- PSA: 17.07000
- LogP: 2.91330
- Solubility: Not determined
(S)-3-Phenylcyclohexanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0320-1g |
(S)-3-Phenyl-cyclohexanone |
57344-86-2 | 97% | 1g |
7462.77CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0320-5g |
(S)-3-Phenyl-cyclohexanone |
57344-86-2 | 97% | 5g |
29851.09CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0320-500mg |
(S)-3-Phenyl-cyclohexanone |
57344-86-2 | 97% | 500mg |
4155.41CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0320-250mg |
(S)-3-Phenyl-cyclohexanone |
57344-86-2 | 97% | 250mg |
2501.73CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0320-100mg |
(S)-3-Phenyl-cyclohexanone |
57344-86-2 | 97% | 100mg |
1679.12CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0320-50mg |
(S)-3-Phenyl-cyclohexanone |
57344-86-2 | 97% | 50mg |
1263.58CNY | 2021-05-07 | |
| Chemenu | CM201452-1g |
(S)-3-Phenyl-cyclohexanone |
57344-86-2 | 95% | 1g |
$556 | 2021-06-15 | |
| Fluorochem | 228904-1g |
S)-3-Phenylcyclohexanone |
57344-86-2 | 95% | 1g |
£608.00 | 2022-02-28 | |
| Alichem | A019108803-250mg |
(S)-3-Phenylcyclohexanone |
57344-86-2 | 95% | 250mg |
$259.42 | 2023-09-01 | |
| Alichem | A019108803-1g |
(S)-3-Phenylcyclohexanone |
57344-86-2 | 95% | 1g |
$480.00 | 2023-09-01 |
(S)-3-Phenylcyclohexanone Suppliers
(S)-3-Phenylcyclohexanone Related Literature
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
Additional information on (S)-3-Phenylcyclohexanone
Chemical Profile of (S)-3-Phenylcyclohexanone (CAS No. 57344-86-2)
(S)-3-Phenylcyclohexanone, with the chemical identifier CAS No. 57344-86-2, is a significant compound in the field of pharmaceutical chemistry and organic synthesis. This chiral ketone is characterized by its unique structural motif, featuring a cyclohexane ring substituted with a phenyl group and a ketone functional group at the third position. The (S)-configuration denotes the stereochemical arrangement of the substituents around the chiral center, which is crucial for its biological activity and potential applications in drug development.
The compound’s molecular structure, consisting of a rigid cyclohexane backbone and an aromatic phenyl ring, contributes to its stability and reactivity. This makes (S)-3-Phenylcyclohexanone a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its stereochemistry is particularly noteworthy, as enantiomers can exhibit vastly different pharmacological properties. The (S)-isomer, in particular, has garnered attention for its role in developing biologically active agents.
Recent research has highlighted the utility of (S)-3-Phenylcyclohexanone in the synthesis of pharmacologically relevant molecules. For instance, studies have demonstrated its use as a precursor in the preparation of nonsteroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. The compound’s ability to serve as a chiral building block allows for the efficient construction of enantiomerically pure compounds, which are often required for optimal drug efficacy and minimal side effects.
In addition to its pharmaceutical applications, (S)-3-Phenylcyclohexanone has been explored in materials science and catalysis. Its unique structural features make it a candidate for designing novel ligands and catalysts that can enhance reaction efficiencies in organic synthesis. The compound’s stability under various conditions also makes it suitable for industrial-scale processes, where robust intermediates are essential.
The stereochemistry of (S)-3-Phenylcyclohexanone has been a focus of computational studies aimed at understanding its reactivity and interaction with biological targets. Advanced computational methods, such as molecular dynamics simulations and quantum mechanical calculations, have provided insights into how this compound might bind to enzymes or receptors in biological systems. These studies are crucial for rational drug design, where understanding the molecular interactions at a detailed level can lead to the development of more effective therapeutics.
Another area of interest is the biocatalytic transformation of (S)-3-Phenylcyclohexanone into more complex derivatives. Enzymes such as ketoreductases and cytochrome P450 enzymes have been employed to modify this compound, leading to novel scaffolds with potential biological activity. Such biocatalytic approaches align with the growing trend toward green chemistry, where sustainable methods are preferred over traditional synthetic routes.
The synthesis of (S)-3-Phenylcyclohexanone itself presents interesting challenges due to its chiral nature. Traditional methods often rely on chiral auxiliaries or catalysts to achieve high enantiomeric purity. However, recent advances in asymmetric synthesis have opened up new possibilities for more efficient and scalable production methods. These innovations not only improve yield but also reduce waste, making the process more environmentally friendly.
In summary, (S)-3-Phenylcyclohexanone (CAS No. 57344-86-2) is a versatile compound with significant applications in pharmaceuticals, materials science, and catalysis. Its unique structural features and stereochemical properties make it a valuable intermediate for synthesizing biologically active molecules. Ongoing research continues to uncover new ways to utilize this compound, underscoring its importance in modern chemistry.
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